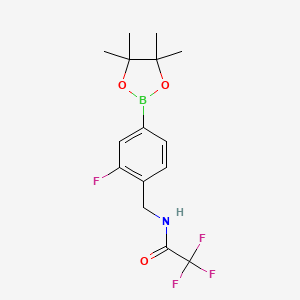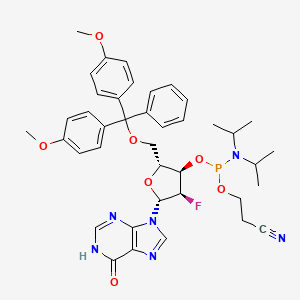
2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite is a hypoxanthine analog, which is a type of purine base primarily found in muscle tissue. This compound is a metabolite produced by purine oxidase acting on xanthine. It has notable anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite involves several steps. The compound is typically synthesized by modifying oligodeoxyribonucleotides. The fluorine atom on the benzoyl moiety provides resistance to degradation by nucleases .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents. For instance, a common method involves dissolving 2 mg of the compound in 50 μL of DMSO to create a stock solution with a concentration of 40 mg/mL. This solution can then be further diluted and mixed with other solvents like PEG300 and Tween 80 for various applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research and industrial applications.
Common Reagents and Conditions: Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from these reactions are typically modified nucleosides, which are used in the development of DNA and RNA molecules for research purposes.
Scientific Research Applications
2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite has a wide range of scientific research applications. It is used in the synthesis of oligodeoxyribonucleotides, which are crucial for studying DNA-protein interactions and designing gene therapies. The compound’s resistance to nucleases makes it particularly valuable in these fields .
Mechanism of Action
The compound exerts its effects by inhibiting poly (ADP-ribose) polymerase (PARP) activity. This inhibition prevents peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, thereby providing cytoprotective effects. The molecular targets involved include hypoxanthine and xanthine, which are metabolized by purine oxidase .
Comparison with Similar Compounds
Similar Compounds:
- 5’-O-DMT-2’-deoxyinosine 3’-CE phosphoramidite
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
- 2’-F-RNA Phosphoramidites
Uniqueness: What sets 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite apart from similar compounds is its enhanced resistance to nucleases due to the fluorine atom on the benzoyl moiety. This makes it particularly useful in applications requiring high stability and resistance to degradation .
Properties
Molecular Formula |
C40H46FN6O7P |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H46FN6O7P/c1-26(2)47(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)46-25-45-35-37(46)43-24-44-38(35)48)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H,43,44,48)/t33-,34-,36-,39-,55?/m1/s1 |
InChI Key |
GNQYQPLUWSYXRR-YRGZVQMCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
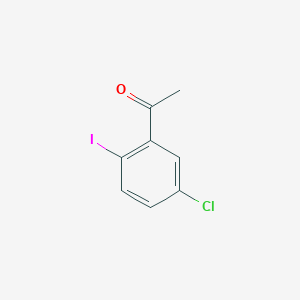
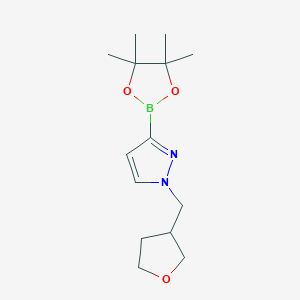
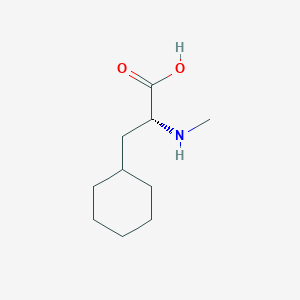
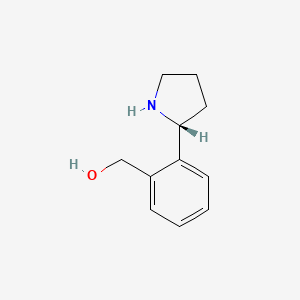
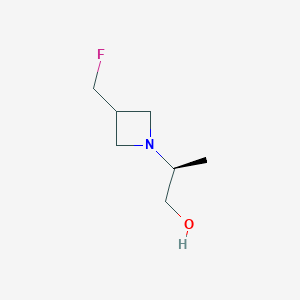
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
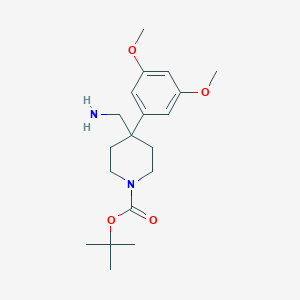
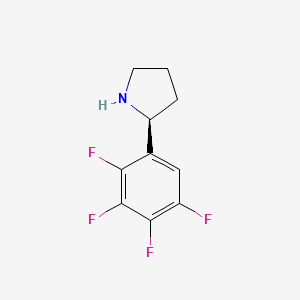
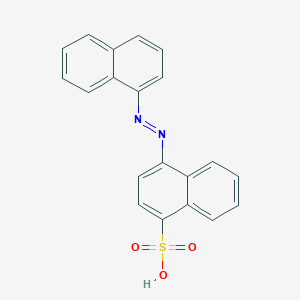
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
